4-(Methylsulfanyl)phenyl 2-chloroethane-1-sulfonate
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Overview
Description
4-(Methylsulfanyl)phenyl 2-chloroethane-1-sulfonate is an organic compound with the molecular formula C₉H₁₁ClO₃S₂. This compound is characterized by the presence of a phenyl ring substituted with a methylsulfanyl group and a 2-chloroethane-1-sulfonate group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfanyl)phenyl 2-chloroethane-1-sulfonate typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-(methylsulfanyl)phenol with 2-chloroethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfanyl)phenyl 2-chloroethane-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonate group can be reduced to a sulfinate or thiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Substituted phenyl 2-chloroethane-1-sulfonates.
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfinates or thiols.
Scientific Research Applications
4-(Methylsulfanyl)phenyl 2-chloroethane-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Methylsulfanyl)phenyl 2-chloroethane-1-sulfonate involves its interaction with nucleophiles and electrophiles. The compound can act as an electrophile in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. The methylsulfanyl group can undergo oxidation or reduction, altering the compound’s reactivity and properties. The sulfonate group can participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications .
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfanyl)phenol: Lacks the 2-chloroethane-1-sulfonate group, making it less reactive in nucleophilic substitution reactions.
2-Chloroethanesulfonyl chloride: Lacks the phenyl and methylsulfanyl groups, limiting its applications in organic synthesis.
4-(Methylsulfonyl)phenyl 2-chloroethane-1-sulfonate: Contains a sulfonyl group instead of a methylsulfanyl group, resulting in different reactivity and properties.
Uniqueness
4-(Methylsulfanyl)phenyl 2-chloroethane-1-sulfonate is unique due to the presence of both a methylsulfanyl group and a 2-chloroethane-1-sulfonate group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
61980-94-7 |
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Molecular Formula |
C9H11ClO3S2 |
Molecular Weight |
266.8 g/mol |
IUPAC Name |
(4-methylsulfanylphenyl) 2-chloroethanesulfonate |
InChI |
InChI=1S/C9H11ClO3S2/c1-14-9-4-2-8(3-5-9)13-15(11,12)7-6-10/h2-5H,6-7H2,1H3 |
InChI Key |
IDTAPTJQYCHLIT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)OS(=O)(=O)CCCl |
Origin of Product |
United States |
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